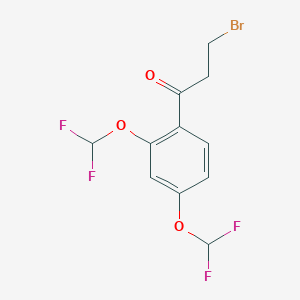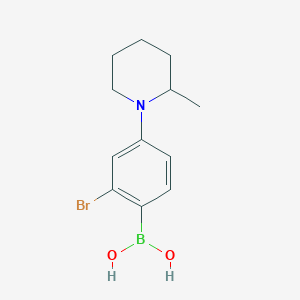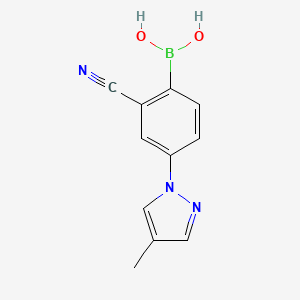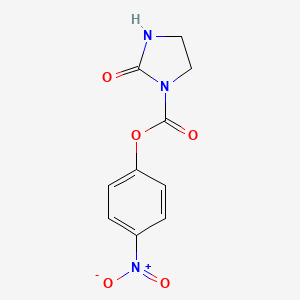
(2',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents, as well as an acetonitrile group, can significantly alter the chemical and physical properties of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure.
Nitrile Formation: Introduction of the acetonitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve large-scale halogenation and nitrile formation processes, often using catalysts to increase yield and efficiency. Specific conditions such as temperature, pressure, and solvent choice are optimized for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized biphenyl derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of halogenated biphenyls on biological systems.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.
Pathways Involved: Various signaling pathways may be affected, depending on the compound’s specific activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2’,4’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluoro substituent.
(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a hydroxyl group instead of a nitrile group.
(2’,4’-Dichloro-6-fluoro-biphenyl-2-yl)-amine: Contains an amino group instead of a nitrile group.
Propriétés
Formule moléculaire |
C14H8Cl2FN |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-[2-(2,4-dichlorophenyl)-3-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-5-11(12(16)8-10)14-9(6-7-18)2-1-3-13(14)17/h1-5,8H,6H2 |
Clé InChI |
GIJSZVHGBOAKSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)Cl)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
